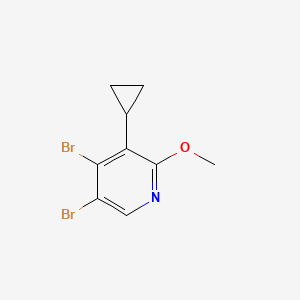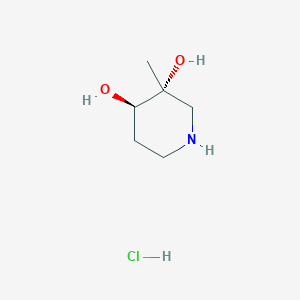![molecular formula C10H8BrClN2O2 B13901288 Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13901288.png)
Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of bromine and chlorine atoms at the 6th and 8th positions, respectively, on the imidazo[1,2-a]pyridine ring. It is widely used in various fields of scientific research due to its unique chemical properties and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by cyclization and halogenation steps. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce oxides or reduced forms of the compound .
Applications De Recherche Scientifique
Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in bacterial cell division, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparaison Avec Des Composés Similaires
Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but different position of the carboxylate group.
3-Bromo-6-chloroimidazo[1,2-a]pyridine: Lacks the ethyl carboxylate group.
Ethyl 6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate: Contains a phenylthio group instead of chlorine.
Propriétés
Formule moléculaire |
C10H8BrClN2O2 |
|---|---|
Poids moléculaire |
303.54 g/mol |
Nom IUPAC |
ethyl 6-bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8BrClN2O2/c1-2-16-10(15)8-4-13-9-7(12)3-6(11)5-14(8)9/h3-5H,2H2,1H3 |
Clé InChI |
XDVJLQFANVDWLT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C2N1C=C(C=C2Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1,3]Thiazolo[5,4-b]pyridin-6-ylmethanol](/img/structure/B13901224.png)
![5-(Trifluoromethoxy)benzo[d]isoxazol-3-amine](/img/structure/B13901225.png)







![methyl (3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13901284.png)
![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid ethyl ester](/img/structure/B13901287.png)
